REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[Cl:10][c:11]1[n:12][c:13]2[cH:14][cH:15][c:16]([Cl:21])[cH:17][c:18]2[cH:19][cH:20]1.[K+:26].[K+:27].[OH2:28].[SH:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][cH:9]1>>[S:1]([c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][cH:8][cH:9]1)[c:11]1[n:12][c:13]2[cH:14][cH:15][c:16]([Cl:21])[cH:17][c:18]2[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2nc(Cl)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OCc1ccccc1S
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Name
|
|
Type
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product
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Smiles
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OCc1ccccc1Sc1ccc2cc(Cl)ccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |